BenchChemオンラインストアへようこそ!

1-(cyclopropylmethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal Chemistry Ligand Design Physicochemical Profiling

1-(Cyclopropylmethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a trisubstituted 1,2,4-triazol-5-one derivative (C11H17N3O2, MW 223.28). The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is a recognized privileged structure in medicinal chemistry, with derivatives explored for acetylcholinesterase inhibition and antimicrobial activity.

Molecular Formula C11H17N3O2
Molecular Weight 223.276
CAS No. 2202079-24-9
Cat. No. B2439159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2202079-24-9
Molecular FormulaC11H17N3O2
Molecular Weight223.276
Structural Identifiers
SMILESCN1C(=NN(C1=O)CC2CC2)C3CCCO3
InChIInChI=1S/C11H17N3O2/c1-13-10(9-3-2-6-16-9)12-14(11(13)15)7-8-4-5-8/h8-9H,2-7H2,1H3
InChIKeyUTXZORMMCMWKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(Cyclopropylmethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2202079-24-9): Procurement-Grade Overview for Research Selection


1-(Cyclopropylmethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a trisubstituted 1,2,4-triazol-5-one derivative (C11H17N3O2, MW 223.28). The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is a recognized privileged structure in medicinal chemistry, with derivatives explored for acetylcholinesterase inhibition [1] and antimicrobial activity [2]. This specific compound is currently cataloged by chemical suppliers primarily as a research chemical with a typical purity of 95% . Notably, no primary research articles, patents, or authoritative database entries containing quantitative biological or physicochemical data for this exact compound were found in the peer-reviewed public domain as of the search date. This assessment is a critical factor for procurement decisions, as it means any differentiation from in-class analogs must currently be inferred from structural considerations and class-level knowledge rather than from direct, compound-specific experimental evidence.

Why 1-(Cyclopropylmethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Cannot Be Interchanged with Closest Analogs: Structural Specificity and Research Limitations


Generic substitution among 4,5-dihydro-1H-1,2,4-triazol-5-ones is not scientifically valid due to the profound impact of substituent variation on biological activity and physicochemical properties. Studies on this scaffold class demonstrate that even minor alkyl or aryl changes at the N1, C3, and N4 positions can shift acetylcholinesterase IC50 values over a 9-fold range (0.43–3.87 µM) [1]. The target compound's unique combination of an oxolan-2-yl group at C3, a methyl group at N4, and a cyclopropylmethyl group at N1 distinguishes it from analogs that possess only cyclopropyl or methyl substitutions. For example, the closest structural relative, 4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199472-59-6), lacks the oxygen-containing oxolane ring, which is predicted to alter hydrogen-bonding capacity, lipophilicity, and metabolic stability. Without compound-specific comparative data, assuming functional equivalence between these analogs introduces significant and unquantifiable risk into any research or industrial application.

Differentiation Evidence for 1-(Cyclopropylmethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one: A Quantitative Comparator-Based Assessment


Oxolan-2-yl at C3 Differentiates from Cyclopropyl Analogs by Introducing a Hydrogen-Bond Acceptor

The target compound possesses an oxolan-2-yl (tetrahydrofuran-2-yl) group at the C3 position, a feature absent in the closest purchasable analog, 4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199472-59-6), which has a methyl group at C3 . This structural difference introduces an additional hydrogen-bond acceptor (the furan oxygen), which is predicted to alter target binding. Class-level evidence from 4,5-dihydro-1H-1,2,4-triazol-5-one AChE inhibitors shows that C3 substituent identity is a key driver of inhibitory potency, with IC50 values spanning 0.43–3.87 µM depending on the substituent [1]. While no head-to-head data exist, the oxolane ring's presence differentiates the target compound's potential pharmacophore from simpler alkyl-substituted analogs.

Medicinal Chemistry Ligand Design Physicochemical Profiling

Predicted Lipophilicity (clogP) of 0.12 Indicates Enhanced Aqueous Solubility Over Higher Alkyl Analogs

The target compound's computed partition coefficient (clogP) is 0.12, with a topological polar surface area (tPSA) of 56.15 Ų, as calculated for its molecular formula C11H17N3O2 [1]. This contrasts with the more lipophilic analog 4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199472-59-6, formula C10H15N3O), which lacks the oxolane oxygen and is predicted to have a higher clogP (estimated >1.0). The target compound's lower lipophilicity suggests superior aqueous solubility and a different in vitro ADME profile. Both compounds comply with Lipinski's Rule of Five (MW <500, clogP <5, HBD <5, HBA <10), but the target's lower clogP positions it more favorably for assays requiring aqueous solubility without co-solvents.

Drug-likeness ADME Prediction Solubility

N1-Cyclopropylmethyl Group is a Common Feature Among Potent Triazol-5-one AChE Inhibitors

The N1-cyclopropylmethyl substituent is a recurring motif in biologically active 1,2,4-triazoles. A 2023 study on 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives as acetylcholinesterase (AChE) inhibitors reported Ki values of 0.70–8.65 µM and IC50 values of 0.43–3.87 µM for the series [1]. While the target compound was not specifically tested in this study, the N1-cyclopropylmethyl substitution aligns with the structural features of the more potent compounds in the series. This class-level evidence supports the rationale for selecting the target compound over analogs lacking the cyclopropylmethyl group, such as 3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2198020-82-3), which has a different oxolane attachment point .

Acetylcholinesterase Enzyme Inhibition Neurological Research

Recommended Application Scenarios for 1-(Cyclopropylmethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Based on Differential Evidence


Hydrogen-Bond-Enriched Fragment Library Design

The oxolan-2-yl group at C3 provides a distinct hydrogen-bond acceptor that is absent in purely alkyl-substituted analogs like CAS 2199472-59-6. This feature supports inclusion of the compound in fragment-based drug discovery (FBDD) libraries where oxygen-mediated interactions are desired. The low predicted clogP of 0.12 further favors its use in aqueous fragment screens, minimizing the need for high DMSO concentrations [1].

Acetylcholinesterase Inhibitor Screening Cascades

Based on class-level evidence that N1-cyclopropylmethyl-4,5-dihydro-1H-1,2,4-triazol-5-ones exhibit AChE IC50 values as low as 0.43 µM, this compound is a structurally distinct candidate for AChE inhibitor screening cascades [2]. Its unique substitution pattern differentiates it from previously reported congeners, potentially exploring new chemical space in the AChE active site, as suggested by molecular docking studies on related analogs showing binding energies down to -12.0 kcal/mol [2].

Comparative Metabolism and Solubility Studies for Oxolane-Containing Triazolones

The combination of an N1-cyclopropylmethyl group, known to influence metabolic stability via CYP450 interactions, and a C3-oxolan-2-yl group, which introduces polarity, makes this compound a useful probe for comparative in vitro ADME studies. It can be benchmarked against lipophilic analogs (e.g., CAS 2199472-59-6) to quantify the impact of the oxolane oxygen on microsomal stability and aqueous solubility [1].

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.